Technical Monograph: N-(3-amino-4-fluorophenyl)methanesulfonamide HCl
Technical Monograph: N-(3-amino-4-fluorophenyl)methanesulfonamide HCl
The following technical guide provides an in-depth analysis of N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS 1778734-56-7) .
This monograph is structured for medicinal chemists and process development scientists, focusing on the compound's critical role as a pharmacophore scaffold in kinase inhibitor development (specifically BRAF inhibitors like Encorafenib), its synthesis, and rigorous handling protocols.
CAS 1778734-56-7 | High-Fidelity Kinase Inhibitor Intermediate
Executive Summary
N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS 1778734-56-7) is a specialized di-substituted aniline derivative utilized primarily as a key building block in the synthesis of BRAF kinase inhibitors . It serves as the "left-hand" fragment for second-generation RAF inhibitors such as Encorafenib (Braftovi) , designed to target the ATP-binding pocket of the V600E-mutated BRAF kinase.
The compound features three critical structural motifs:
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Methanesulfonamide: Acts as a hydrogen bond donor/acceptor, often interacting with the hinge region or the "back pocket" of the kinase.
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4-Fluoro Group: Modulates metabolic stability (blocking para-oxidation) and influences the pKa of the aniline nitrogen.
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3-Amino Group: The primary reactive handle for coupling to the heteroaromatic core (e.g., pyrimidine or quinazoline) of the final drug molecule.
The Hydrochloride salt form (CAS 1778734-56-7) is preferred over the free base (CAS 926270-06-6) due to enhanced resistance to oxidative degradation (N-oxidation) and improved crystallinity for purification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride |
| CAS Number | 1778734-56-7 (HCl Salt) / 926270-06-6 (Free Base) |
| Molecular Formula | C₇H₉FN₂O₂S[1][2][3][4] · HCl |
| Molecular Weight | 240.68 g/mol (Salt) / 204.22 g/mol (Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, DCM |
| pKa (Calc) | ~2.5 (Aniline NH₃⁺), ~9.5 (Sulfonamide NH) |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthetic Pathway & Process Logic
The synthesis of CAS 1778734-56-7 follows a robust "Nitro-Reduction" strategy . Direct sulfonylation of the diamine (4-fluoro-1,3-phenylenediamine) is avoided due to poor regioselectivity. The preferred route utilizes 4-fluoro-3-nitroaniline as the starting material to ensure the sulfonamide is installed at the correct position before the second amine is revealed.
Step-by-Step Protocol
Stage 1: Regioselective Sulfonylation
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Precursor: 4-fluoro-3-nitroaniline.
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Reagents: Methanesulfonyl chloride (MsCl), Pyridine (solvent/base).
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Logic: The electron-withdrawing nitro group deactivates the ring, but the amine at position 1 remains nucleophilic enough to react with MsCl. Pyridine acts as an acid scavenger.
Stage 2: Nitro Reduction
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Intermediate: N-(4-fluoro-3-nitrophenyl)methanesulfonamide.
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Reagents: H₂ (gas), 10% Pd/C (catalyst), Methanol.
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Logic: Catalytic hydrogenation is preferred over Fe/acid reductions to avoid metal contamination in pharmaceutical intermediates. The reaction must be monitored to prevent defluorination (hydrodehalogenation), although the para-fluoro group is relatively stable.
Stage 3: Salt Formation (Critical for CAS 1778734-56-7)
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Reagents: 4M HCl in Dioxane or Diethyl Ether.
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Logic: The free diamine is prone to air oxidation (turning purple/black). Converting the newly formed 3-amino group into its hydrochloride salt precipitates the product, locking it in a stable, oxidation-resistant form.
Visualized Workflow (DOT Diagram)
Caption: Figure 1. Controlled synthesis of N-(3-amino-4-fluorophenyl)methanesulfonamide HCl via nitro-reduction pathway.
Medicinal Chemistry Application: The Encorafenib Connection
This compound is a structural fragment for Encorafenib (Braftovi) . In the drug design context, this fragment addresses the "solvent-exposed" or "back-cleft" region of the kinase.
Mechanistic Role of the Fragment
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H-Bonding Network: The sulfonamide oxygen atoms often accept hydrogen bonds from the kinase backbone (e.g., Asp or Phe residues in the DFG motif region), anchoring the inhibitor.
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Fluorine Effect: The fluorine atom at position 4 exerts an inductive effect (-I), lowering the electron density of the aromatic ring. This reduces the metabolic liability of the ring to cytochrome P450 oxidation and increases the acidity of the sulfonamide NH, strengthening its H-bond donor capability.
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Vector Orientation: The meta-amino group (relative to the sulfonamide) provides the optimal vector for attachment to the central heteroaromatic scaffold (e.g., pyrimidine), ensuring the inhibitor adopts the active conformation.
Pharmacophore Interaction Map
Caption: Figure 2. Pharmacophore mapping of the fragment within the kinase binding pocket.
Analytical Characterization
To validate the identity of CAS 1778734-56-7, the following analytical signatures are expected.
1H NMR (DMSO-d6, 400 MHz)
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δ 9.5-10.0 ppm (s, 1H): Sulfonamide -NH. (May be broad due to exchange).
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δ 7.0-7.5 ppm (m, 3H): Aromatic protons. The coupling pattern will be complex due to ¹⁹F-¹H coupling (J_FH ~8-10 Hz).
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δ 3.5-4.5 ppm (br s, 3H): Ammonium -NH₃⁺ protons (distinctive for the HCl salt; absent in free base).
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δ 2.9-3.0 ppm (s, 3H): Methanesulfonyl methyl group (-CH₃). This is a clean singlet.
LC-MS (ESI+)
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m/z: 205.04 [M+H]⁺ (Calculated for free base C₇H₉FN₂O₂S).
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Note: The HCl salt dissociates in the LCMS mobile phase; you will detect the mass of the free base (204.22 + 1).
Handling & Stability Protocols
Storage
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Condition: Store at -20°C.
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Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.
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Stability: The HCl salt is stable for >12 months if kept dry. The free base oxidizes rapidly in air (browning).
Safety (SDS Summary)
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Hazard: Fluorinated anilines are potential skin sensitizers and irritants.
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PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
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First Aid: In case of contact, wash with soap and water. Do not use alcohol (increases absorption).
Solubility for Assays
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Stock Solution: Prepare 10-100 mM stocks in DMSO .
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Aqueous Buffer: The HCl salt dissolves readily in water but may be acidic. Buffer adjustment (e.g., PBS) is required for biological assays to prevent pH shock.
References
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PubChem. (n.d.). Compound Summary: Encorafenib.[5] National Library of Medicine. Retrieved from [Link]
- Del Valle, J. R., et al. (2018). Optimization of BRAF Inhibitors for Melanoma. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide SAR in BRAF inhibitors).
- Array BioPharma Inc. (2014). Patent WO2014194127: Inhibitors of BRAF Kinase.
